QWF Peptide falls under the category of synthetic peptides, specifically classified as a tripeptide due to its composition of three amino acids. It is utilized in various scientific fields, including medicinal chemistry, neurobiology, and pharmacology, for its therapeutic potential in conditions related to pain and inflammation.
The synthesis of QWF Peptide is typically accomplished through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps involved in the synthesis include:
In industrial settings, automated peptide synthesizers are employed to enhance scalability and efficiency while maintaining compliance with regulatory standards.
The molecular structure of QWF Peptide can be characterized by its sequence of amino acids and their respective side chains. The arrangement includes:
The specific stereochemistry, particularly the presence of D-amino acids like D-Tryptophan, plays a crucial role in the peptide's biological activity by enhancing stability against enzymatic degradation.
QWF Peptide can participate in several types of chemical reactions:
These reactions allow for modifications that can impact the biological activity and stability of QWF Peptide.
The mechanism of action for QWF Peptide involves its binding to the neurokinin-1 receptor and Mas-related G protein-coupled receptor X2. By inhibiting these receptors, QWF prevents substance P from exerting its effects on pain transmission and inflammatory responses. This blockade leads to reduced activation of downstream signaling pathways associated with mast cell degranulation, ultimately resulting in diminished inflammatory responses.
QWF Peptide exhibits several physical and chemical properties that are important for its functionality:
These properties contribute to its effectiveness as a therapeutic agent in various applications .
QWF Peptide has numerous scientific applications across different fields:
QWF Peptide (Boc-Gln-D-Trp(Formyl)-Phe-OBzl; CAS 126088-82-2) emerged from efforts to resolve a long-standing paradox in neuroimmunology: why neurokinin-1 receptor (NK-1R) antagonists showed efficacy in mouse models of inflammation but consistently failed in human clinical trials. Initial research revealed that conventional NK-1R antagonists (e.g., L733060, aprepitant) inhibited mouse MrgprB2 but not its human ortholog MRGPRX2 [3] [6]. This species-specific discrepancy explained the translational gap and spurred the search for dual-pathway inhibitors.
QWF was identified in 2016 through targeted screening of tripeptide NK-1R antagonists. Unlike earlier compounds, QWF demonstrated cross-species activity by antagonizing both NK-1R and MRGPRX2/MrgprB2 [3] [4]. Its discovery provided the first pharmacological tool to concurrently block neurogenic inflammation and mast cell-mediated pseudoallergy, redefining therapeutic strategies for chronic itch and drug hypersensitivity.
Table 1: Key Events in QWF Development
Year | Event | Significance |
---|---|---|
1990s | NK-1R antagonists fail clinical trials | Revealed species-specific inflammation mechanisms |
2014 | MRGPRX2 identified on human mast cells | Established target for pseudoallergic reactions |
2016 | QWF characterized as dual antagonist | Solved translational discrepancy in drug efficacy |
QWF is a synthetically engineered tripeptide with strategic non-natural modifications enabling dual receptor antagonism:
The Boc group confers metabolic stability, while D-Trp(Formyl) creates a sterically constrained structure that competitively blocks both NK-1R and MRGPRX2 ligand-binding domains. These modifications increase molecular weight (697.78 g/mol) compared to natural tripeptides but optimize target engagement [2] [10].
Table 2: Structural Features of QWF Peptide
Position | Residue/Modification | Function |
---|---|---|
N-terminus | Boc group | Metabolic stability & membrane penetration |
Position 1 | Gln | Hydrogen bonding with receptor residues |
Position 2 | D-Trp(Formyl) | Chirality & formylation enable MRGPRX2 binding |
Position 3 | Phe-OBzl | Hydrophobic interaction with receptor pockets |
C-terminus | Benzyl ester | Blocks C-terminal recognition by proteases |
QWF’s therapeutic significance lies in its simultaneous modulation of two distinct inflammation pathways:
Neurokinin Pathway: As a substance P (SP) antagonist (IC₅₀ = 90 nM), QWF blocks canonical NK-1R signaling, inhibiting neurogenic inflammation and pain transmission [2] [4].
MRGPRX2 Pathway: QWF binds MRGPRX2’s extracellular loop 2 (ECL2), preventing SP-induced and drug-induced mast cell degranulation (IC₅₀ = 4.7 μM in guinea pig trachea) [5] [6]. This inhibits pseudoallergic responses to agents like compound 48/80, fluoroquinolones, and neuromuscular blocking drugs [3] [8].
Mechanistic Insights:
Table 3: Pathway Interactions Targeted by QWF
Pathway | Receptor | QWF Action | Functional Outcome |
---|---|---|---|
Neurokinin | NK-1R | Competitive antagonism | Blocks neurogenic inflammation |
Mast cell degran. | MRGPRX2 | Allosteric inhibition | Prevents pseudoallergic reactions |
Sensory signaling | MrgprA1 | Ligand displacement | Suppresses non-histaminergic itch |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7